3-Bromo-2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride
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Overview
Description
3-Bromo-2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride is an organic compound with the molecular formula C7H2BrCl2F3O2S. It is a derivative of benzenesulfonyl chloride, featuring bromine, chlorine, and trifluoromethyl substituents. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride typically involves the sulfonylation of a brominated and chlorinated benzene derivative. The reaction conditions often include the use of chlorosulfonic acid or sulfuryl chloride as sulfonylating agents. The process may involve:
Bromination and Chlorination: The starting material, a benzene derivative, is first brominated and chlorinated under controlled conditions.
Sulfonylation: The brominated and chlorinated benzene is then treated with chlorosulfonic acid or sulfuryl chloride to introduce the sulfonyl chloride group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Catalysts: Lewis acids or bases, depending on the reaction.
Solvents: Organic solvents like dichloromethane, toluene, or acetonitrile.
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine would yield a sulfonamide, while reacting with an alcohol would produce a sulfonate ester.
Scientific Research Applications
3-Bromo-2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.
Biology: Employed in the modification of biomolecules for studying protein functions and interactions.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride involves its reactivity as a sulfonyl chloride. It readily reacts with nucleophiles, forming strong covalent bonds. The molecular targets and pathways depend on the specific application, such as enzyme inhibition in biological systems or cross-linking in polymer chemistry.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride
- 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride
- 4-Bromo-3-(chlorosulfonyl)benzotrifluoride
Uniqueness
3-Bromo-2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride is unique due to the presence of both bromine and chlorine substituents along with a trifluoromethyl group. This combination of substituents imparts distinct reactivity and properties, making it valuable for specific synthetic applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C7H2BrCl2F3O2S |
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Molecular Weight |
357.96 g/mol |
IUPAC Name |
3-bromo-2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C7H2BrCl2F3O2S/c8-4-1-3(7(11,12)13)2-5(6(4)9)16(10,14)15/h1-2H |
InChI Key |
ZIHRLXSUGHBDFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1S(=O)(=O)Cl)Cl)Br)C(F)(F)F |
Origin of Product |
United States |
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